molecular formula C20H19FN6O B2383269 (2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021038-77-6

(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2383269
CAS No.: 1021038-77-6
M. Wt: 378.411
InChI Key: BGVVPHZZBJIJSS-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a fluorophenyl group, a pyridazinyl group, and a piperazinyl group

Mechanism of Action

Target of Action

The primary targets of this compound are the MAP kinase-activated protein kinase 2 and MAP kinase-activated protein kinase 3 . These kinases are part of the MAPK signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and stress response.

Mode of Action

It is believed to interact with its targets, potentially inhibiting their activity . This interaction could lead to changes in the MAPK signaling pathway, affecting various cellular processes.

Result of Action

Given its targets, it could potentially affect cell growth, differentiation, and stress response .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of a pyridazine derivative with an appropriate amine to introduce the pyridin-2-ylamino group.

    Coupling with Piperazine: The pyridazinyl intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative.

    Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridazinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
  • (4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone

Uniqueness

(2-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2-fluorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c21-16-6-2-1-5-15(16)20(28)27-13-11-26(12-14-27)19-9-8-18(24-25-19)23-17-7-3-4-10-22-17/h1-10H,11-14H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVVPHZZBJIJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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